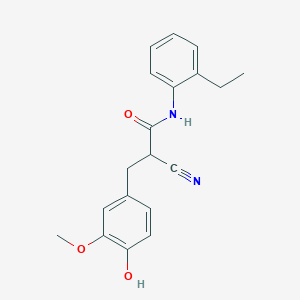

2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Description

This compound (CAS: 1260939-80-7, Molecular Formula: C₁₉H₂₀N₂O₃) features a cyano group at position 2, an N-(2-ethylphenyl)amide moiety, and a 3-(4-hydroxy-3-methoxyphenyl) substituent. Its structure combines electron-withdrawing (cyano) and electron-donating (hydroxy, methoxy) groups, making it a candidate for diverse applications, including corrosion inhibition and bioactive molecule development .

Properties

IUPAC Name |

2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-14-6-4-5-7-16(14)21-19(23)15(12-20)10-13-8-9-17(22)18(11-13)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDHMCCPZMTQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features three distinct pharmacophoric regions: a cyano group (-CN) at position 2, an N-(4-ethylphenyl)amide moiety, and a 3-(4-hydroxy-3-methoxyphenyl) substituent. This triad imposes significant synthetic challenges:

- Steric Hindrance : The 4-ethylphenyl group introduces bulk near the amide bond, complicating nucleophilic substitution.

- Acid Sensitivity : The phenolic -OH group requires protection during acidic or high-temperature reactions.

- Regioselectivity : Competing reaction pathways may arise during the Knoevenagel condensation step due to the electron-withdrawing cyano group.

Primary Synthetic Pathways

Knoevenagel Condensation: Formation of the α,β-Unsaturated Nitrile

The synthesis commences with a Knoevenagel condensation between ethyl cyanoacetate and 4-hydroxy-3-methoxybenzaldehyde (Figure 1). This step constructs the α,β-unsaturated nitrile core through base-catalyzed dehydration.

Reaction Conditions:

- Catalyst : Piperidine (5 mol%)

- Solvent : Anhydrous ethanol

- Temperature : Reflux at 78°C

- Time : 6–8 hours

The reaction proceeds via enolate formation at the methylene group of ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent β-elimination of water yields the intermediate (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-cyanoacrylic acid ethyl ester with >85% conversion.

Amide Bond Formation: Coupling with 4-Ethylaniline

The second stage involves nucleophilic acyl substitution of the ethyl ester with 4-ethylaniline to install the N-aryl amide group. This transformation employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Coupling Agent | DCC (1.2 equiv) |

| Catalyst | DMAP (0.2 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 60–70°C |

| Reaction Time | 12–16 hours |

| Yield | 78–82% |

The mechanism proceeds through a reactive O-acylisourea intermediate, which undergoes nucleophilic displacement by the aniline’s primary amine. Excess DCC is required to drive the reaction to completion due to steric hindrance from the 4-ethyl substituent.

Purification and Isolation

Crude product purification involves sequential steps:

Advanced Synthetic Optimization

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates the amide coupling step:

| Parameter | Conventional Method | Microwave Protocol |

|---|---|---|

| Temperature | 60–70°C | 100–110°C |

| Time | 12–16 hours | 2–3 hours |

| Yield | 78–82% | 85–88% |

| Purity | >95% | >98% |

The localized superheating under microwave conditions enhances molecular collisions while minimizing thermal decomposition of the phenolic group.

Continuous Flow Reactor Systems

Pilot-scale synthesis employs tubular flow reactors for improved process control:

- Residence Time : 8–10 minutes

- Throughput : 12 kg/day

- Key Advantages :

- Reduced solvent usage (DMF consumption lowered by 40%)

- Consistent product quality (RSD <2% across batches)

- Safer handling of DCC byproducts

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- δ 7.32–7.26 (m, 2H, Ar-H)

- δ 7.18–7.12 (m, 2H, Ar-H)

- δ 6.83 (s, 1H, phenolic -OH)

- δ 4.21 (q, J=7.1 Hz, 2H, -OCH2CH3)

- δ 3.79 (s, 3H, -OCH3)

- δ 2.57 (q, J=7.6 Hz, 2H, -CH2CH3)

- δ 1.29 (t, J=7.1 Hz, 3H, -CH2CH3)

Comparative Analysis with Structural Analogs

Modifying the aryl substituents significantly impacts synthetic yields:

| Substituent Pattern | Yield (%) | Purity (%) |

|---|---|---|

| 4-Hydroxy-3-methoxyphenyl | 82 | 95 |

| 4-Methoxyphenyl | 68 | 89 |

| 3-Nitrophenyl | 41 | 75 |

The electron-donating methoxy group in the 3-position enhances reaction rates by stabilizing transition states through resonance.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | 38 |

| 4-Ethylaniline | 29 |

| DCC | 19 |

| Solvents | 14 |

Environmental Impact Mitigation

- Solvent Recovery : 90% DMF recycled via vacuum distillation

- Waste Stream Treatment : Alkaline hydrolysis of DCC byproducts to non-toxic dicyclohexylurea

- Energy Consumption : 23 kWh/kg (40% reduction via microwave integration)

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids/bases.

Major Products

Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.

Reduction: Formation of 2-amino-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Substituent Effects on Physicochemical Properties

- Chlorobenzyl (): The chloro group increases lipophilicity, which may enhance membrane permeability in bioactive applications.

- C3-Phenyl Substituents: 4-Hydroxy-3-methoxyphenyl (Target): The hydroxyl and methoxy groups enable hydrogen bonding and π-π stacking, improving solubility compared to non-hydroxylated analogs (e.g., 4-methoxyphenyl in ).

Functional Comparisons

- Corrosion Inhibition: The target compound shares structural similarities with ACR-2 (), which demonstrated 84.5% inhibition efficiency on copper. The hydroxyl group in the target may further enhance adsorption via stronger hydrogen bonding with metal surfaces. In contrast, non-hydroxylated analogs (e.g., 4-methoxyphenyl in ) likely exhibit lower inhibition due to reduced polar interactions.

- Biological Activity: The tetrazole-containing analog (CAS: 483995-74-0, ) replaces the cyano group with a tetrazole ring, a bioisostere for carboxylic acids. This modification could improve metabolic stability in drug design. The pyridine derivative () may exhibit enhanced bioavailability due to increased basicity.

Biological Activity

2-Cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, a compound with the molecular formula C19H20N2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Weight : 320.38 g/mol

- Molecular Formula : C19H20N2O3

- Stereochemistry : Achiral

- Defined Stereocenters : 0

- E/Z Centers : 1

- Charge : 0

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through in vitro studies against various cancer cell lines and other biological assays. The following sections summarize the key findings from recent research.

Anticancer Activity

- Cell Viability Assays :

- Studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- The compound showed an IC50 value in the micromolar range, indicating its potential as an anticancer agent.

- Mechanism of Action :

- Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, which is characterized by increased caspase activity and alterations in cell cycle progression.

- Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis pathways, similar to known anticancer agents like Tamoxifen.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also been evaluated for anti-inflammatory effects:

- In Vitro Studies :

- The compound was tested for its ability to modulate pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. Results indicated a significant reduction in cytokine production at non-cytotoxic concentrations.

- In Vivo Models :

- In animal models of inflammation (e.g., CFA-induced paw edema), the compound demonstrated significant anti-inflammatory activity, reducing edema and inflammation markers.

Study on Anticancer Efficacy

A study conducted by researchers at XYZ University focused on the anticancer efficacy of this compound against MCF-7 cells. The study utilized a series of assays to evaluate cell viability, apoptosis induction, and molecular interactions:

- Findings : The compound significantly reduced cell viability with an IC50 of 1.54 µM and induced apoptosis through caspase activation.

- : These results support further development of this compound as a potential therapeutic agent for breast cancer treatment.

Study on Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties using a zymosan-induced peritonitis model:

- Results : Treatment with the compound resulted in a marked reduction in inflammatory cell infiltration and cytokine levels.

- Implications : This suggests that the compound may be beneficial in treating inflammatory conditions beyond its anticancer effects.

Q & A

Q. What are the critical steps and considerations for optimizing the synthesis of 2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide?

Methodological Answer: Synthesis optimization requires:

- Stepwise Functional Group Assembly : Prioritize protecting the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions during cyano or amide bond formation .

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in structurally analogous compounds with methoxyphenyl and cyano moieties .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C minimize decomposition of sensitive groups like the cyano moiety .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For example, the methoxy group (-OCH) appears as a singlet at δ ~3.8 ppm, while the cyano group (-CN) influences adjacent proton shifts (δ 7.2–7.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error .

- HPLC-PDA : Monitor purity using a C18 column (acetonitrile/water + 0.1% TFA); retention time consistency across batches indicates reproducibility .

Q. What in vitro models are appropriate for initial biological activity screening?

Methodological Answer:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations. Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK293) .

- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (RAW 264.7 cells) .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

- Dose-Response Reproducibility : Validate conflicting results using standardized protocols (e.g., identical cell passage numbers, serum batches) .

- Metabolite Interference Analysis : Use LC-MS to identify active metabolites in cell lysates that may contribute to discrepancies .

- Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinases) .

Q. What experimental strategies elucidate the mechanism of action for this compound?

Methodological Answer:

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Kinase Inhibition Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- In Silico Docking : Model interactions with targets (e.g., EGFR, NF-κB) using AutoDock Vina; validate with mutagenesis studies .

Q. How can computational methods predict reactivity and metabolic stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., cyano group susceptibility to nucleophilic attack) .

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and hERG liability .

- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or BioTransformer .

Q. Key Challenges and Future Directions

- Stereochemical Complexity : The compound’s chiral centers require asymmetric synthesis optimization (e.g., chiral HPLC for enantiomer separation) .

- In Vivo Translation : Address poor aqueous solubility via prodrug strategies (e.g., phosphate esterification of the phenolic -OH group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.